Desbutil Dronedarona-d6 Clorhidrato

Descripción general

Descripción

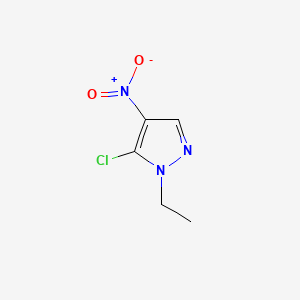

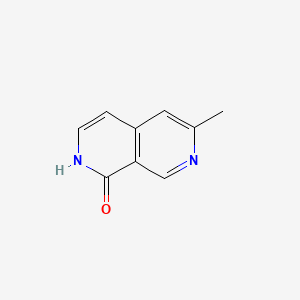

Desbutyl Dronedarone-d6 Hydrochloride is a deuterated form of Desbutyl Dronedarone Hydrochloride . It is a metabolite of Dronedarone, a medication used for the treatment of cardiac arrhythmias . The molecular formula of Desbutyl Dronedarone-d6 Hydrochloride is C27H30D6N2O5S.HCl .

Synthesis Analysis

Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, can be synthesized via Friedel–Craft acylation of 2- (-2-butyl-1-benzofuran-5-yl)-1 H -isoindole-1,3 (2 H )dione with 4- (3-chloropropoxy) benzoic acid . This synthesis method uses Eaton’s reagent instead of hazardous and toxic metal halide catalysts like AlCl3 or SnCl4 .Molecular Structure Analysis

The molecular structure of Desbutyl Dronedarone-d6 Hydrochloride is characterized by its molecular formula, C27H37ClN2O5S . The exact mass is 542.2488316 g/mol .Chemical Reactions Analysis

The cytotoxicity of Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, is decreased in cells overexpressing CYP3A4, CYP3A5, or CYP2D6, indicating that the parent Dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells . In contrast, cytotoxicity is increased in CYP1A1-overexpressing cells .Physical And Chemical Properties Analysis

Desbutyl Dronedarone-d6 Hydrochloride has a molecular weight of 543.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 15 .Aplicaciones Científicas De Investigación

Investigación del Sistema Cardiovascular

Desbutil Dronedarona-d6 Clorhidrato es un metabolito activo del agente antiarrítmico dronedarona . Se utiliza en la investigación del sistema cardiovascular, particularmente en el estudio de las arritmias cardíacas .

Endocrinología y Metabolismo

Este compuesto inhibe la unión de 3,3’,5-triyodo-L-tironina (T3) a los receptores de la hormona tiroidea TRα 1 y TRβ 1 . Esto lo hace útil en la investigación de endocrinología y metabolismo, específicamente en el estudio de las hormonas tiroideas .

Vías del Citocromo P450

This compound se forma a partir de dronedarona por citocromos P450 (CYPs) y monoaminooxidasa (MAO) en preparaciones de hepatocitos humanos . Por lo tanto, se utiliza en la investigación relacionada con las vías del citocromo P450 .

Toxicología y Metabolismo Xenobiótico

Dada su formación a través de CYPs y MAO, este compuesto también es relevante en el campo de la toxicología y el metabolismo xenobiótico .

Biología Mitocondrial

Se ha encontrado que this compound disminuye los niveles intracelulares de ATP en cardiomiocitos de rata H9c2 . También inhibe las actividades del complejo I mitocondrial, también conocido como NADH deshidrogenasa, y del complejo II mitocondrial, también conocido como succinato deshidrogenasa, en mitocondrias de corazón de rata aisladas . Esto lo hace valioso en la investigación relacionada con la biología y la disfunción mitocondrial

Mecanismo De Acción

Target of Action

Desbutyl Dronedarone-d6 Hydrochloride, a deuterated form of Desbutyl Dronedarone, primarily targets sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . These targets play a crucial role in maintaining the normal sinus rhythm in the heart .

Mode of Action

The compound works by blocking these ion channels, thereby controlling the rhythm and rate in atrial fibrillation . It also inhibits β-adrenergic receptors, which helps to regulate the heartbeat and prevent irregular heart rhythms .

Biochemical Pathways

Desbutyl Dronedarone-d6 Hydrochloride affects several biochemical pathways. It inhibits the binding of 3,3’,5-triiodo-L-thyronine (T3) to the thyroid hormone receptors TRα1 and TRβ1 . It also inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET .

Pharmacokinetics

The compound is metabolized in the liver via the cytochrome P450 system (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations . The resulting metabolites are primarily excreted in the feces . The compound’s lipophilic nature and shorter half-life compared to its parent compound, Dronedarone, lead to reduced tissue accumulation and decreased risk for organ toxicities .

Result of Action

The action of Desbutyl Dronedarone-d6 Hydrochloride results in the restoration of normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation . It also reduces the incidence of hospitalizations for acute coronary syndromes and stroke .

Safety and Hazards

Dronedarone, the parent compound of Desbutyl Dronedarone-d6 Hydrochloride, has been associated with liver injury . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also recommended to take precautionary measures against static discharge .

Análisis Bioquímico

Biochemical Properties

Desbutyl Dronedarone-d6 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450s (CYPs), specifically CYP3A4, 3A5, and 2D6 . Other CYPs such as CYP3A7, 2E1, 2C19, 2C18, 1A1, and 2B6 also metabolize Desbutyl Dronedarone-d6 Hydrochloride, but to a lesser extent .

Cellular Effects

Desbutyl Dronedarone-d6 Hydrochloride has significant effects on various types of cells and cellular processes. For instance, it has been found to cause cytotoxicity, G1-phase cell cycle arrest, suppression of topoisomerase II, and DNA damage in a concentration-dependent manner in HepG2 cells .

Molecular Mechanism

The mechanism of action of Desbutyl Dronedarone-d6 Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is metabolized by CYP3A4, 3A5, and 2D6, which are the major enzymes that metabolize dronedarone . The parent dronedarone has higher potency than the metabolites to induce cytotoxicity in these cells .

Metabolic Pathways

Desbutyl Dronedarone-d6 Hydrochloride is involved in various metabolic pathways. It is metabolized by the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . The metabolite N-desbutyl dronedarone retains 1/10 to 1/3 of the pharmacological activity of the parent compound .

Propiedades

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)-1,1,2,2,3,3-hexadeuteriopropoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S.ClH/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2;/h10-15,19,28-29H,4-9,16-18H2,1-3H3;1H/i8D2,17D2,18D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBTJLIQYUYSZ-TWVPJIPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NCCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747515 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346598-70-6 | |

| Record name | N-[2-Butyl-3-(4-{[3-(butylamino)(~2~H_6_)propyl]oxy}benzoyl)-1-benzofuran-5-yl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Naphthyloxy)methyl]phenylboronic acid](/img/structure/B571879.png)

![benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/no-structure.png)

![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)

![6-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B571893.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)